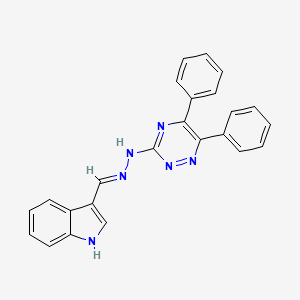![molecular formula C11H8ClN5S B604735 3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol CAS No. 722456-34-0](/img/structure/B604735.png)
3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzyl chloride with 3-amino-1,2,4-triazole in the presence of a base, followed by cyclization with thiourea . The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.
化学反应分析
Types of Reactions
3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted triazolopyrimidines.
科学研究应用
3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol involves its interaction with specific molecular targets. For example, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also interact with DNA or proteins, leading to the disruption of cellular processes .
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound shares a similar triazole ring structure and exhibits similar biological activities, including anticancer and antimicrobial properties.
1,2,3-Triazolo[4,5-d]pyrimidine derivatives: These derivatives have been studied for their enzyme inhibitory activities and potential as therapeutic agents.
Uniqueness
3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorobenzyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets .
属性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4H-triazolo[4,5-d]pyrimidine-7-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5S/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGONDBBIVMEHGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=S)N=CN3)N=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-[(E)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B604652.png)
![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-isopropylphenoxy)acetohydrazide](/img/structure/B604653.png)
![4-[2-(2-Hydroxybenzylidene)hydrazino]-5-nitrophthalonitrile](/img/structure/B604655.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B604657.png)
![2-[(E)-(2-{5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL](/img/structure/B604659.png)
![4-hydroxybenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B604660.png)

![N'~3~-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B604665.png)
![2-(1,3-benzothiazol-2-yl)-4-{[2-(1,3-benzothiazol-2-yl)hydrazino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B604666.png)
![2-{1-[(4-METHYLPIPERAZINO)AMINO]ETHYLIDENE}-1H-INDENE-1,3(2H)-DIONE](/img/structure/B604667.png)
![2-[1-(2-ethoxyanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B604668.png)
![2-{[({1-[(4-Chlorophenyl)acetyl]-4-piperidinyl}methyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B604669.png)
![2-[1-(2-phenoxyanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B604670.png)
![2-[(4-Bromoanilino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B604672.png)
